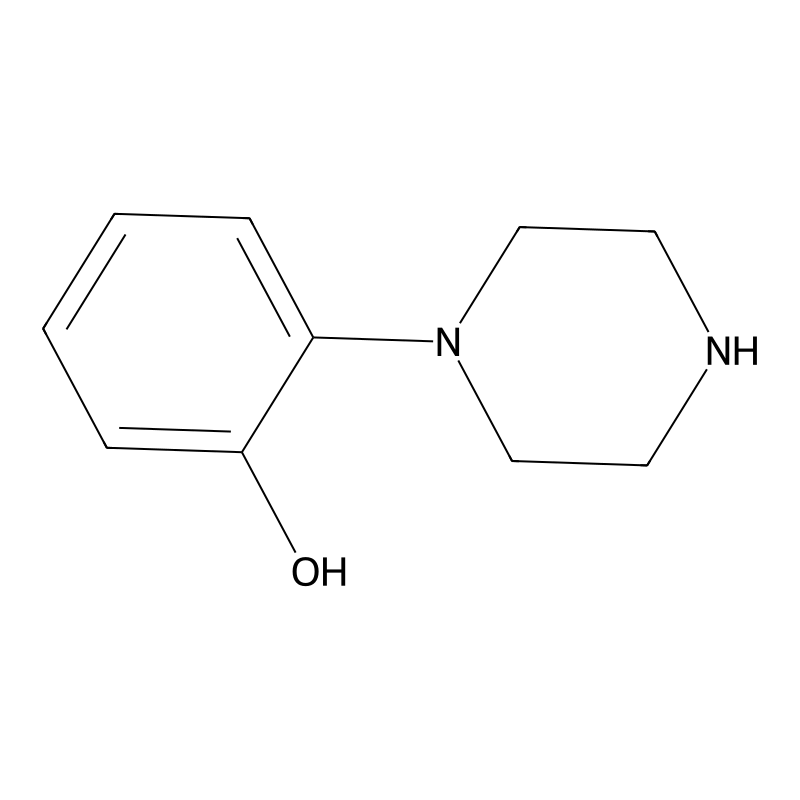

1-(2-Hydroxyphenyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Enzyme Inhibitor:

Studies suggest 1-(2-HP)piperazine might function as an enzyme inhibitor. Enzymes are biological molecules that accelerate chemical reactions within cells. Inhibiting specific enzymes can be a valuable strategy in drug discovery and understanding various physiological processes. Research has shown that 1-(2-HP)piperazine exhibits inhibitory activity against certain enzymes, including monoamine oxidase (MAO) [1]. MAO is an enzyme involved in the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibiting MAO can have various effects, including potential antidepressant and anti-anxiety properties. However, further research is needed to explore the efficacy and safety of 1-(2-HP)piperazine for such purposes.

Potential Scaffolding Molecule:

1-(2-HP)piperazine's structure can be used as a scaffolding molecule in drug discovery. Scaffolding molecules are chemical structures used as a starting point for designing new drugs. The core structure of the molecule provides a foundation for incorporating specific chemical modifications that can potentially alter its biological properties. Studies have explored using 1-(2-HP)piperazine as a scaffold for developing new ligands (molecules that bind to specific receptors) for targets of therapeutic interest [2].

Research Limitations:

It's important to note that the research on 1-(2-HP)piperazine is limited, and further investigations are needed to fully understand its potential applications and safety profile. Additionally, its classification as a dangerous good for transport due to its potential health hazards [3] necessitates careful handling and adherence to safety regulations during research.

Disclaimer:

The information provided here is for informational purposes only and should not be construed as medical advice. It is essential to consult with qualified healthcare professionals before considering any substance for potential therapeutic use.

References:

- A novel and efficient one-pot synthesis of 1-(2-hydroxyphenyl)piperazine derivatives and their inhibitory activity against monoamine oxidase B enzyme:

- Design, synthesis, and biological evaluation of novel 1-(2-hydroxyphenyl)piperazine derivatives as potential anticonvulsant agents: )

- 1-(2-Hydroxyphenyl)piperazine | CAS 1011-17-2 | SCBT - Santa Cruz Biotechnology:

1-(2-Hydroxyphenyl)piperazine is an organic compound characterized by a piperazine ring substituted with a hydroxyphenyl group at the first position. Its chemical formula is C10H14N2O, and it is known for its potential applications in medicinal chemistry due to its structural similarity to various psychoactive substances. The presence of the hydroxy group enhances its solubility and reactivity, making it a compound of interest in both pharmaceutical development and chemical research.

- Acylation: This involves the reaction of the amine groups with acyl halides or acid anhydrides, forming amides. This reaction can modify the compound's properties and enhance its biological activity .

- Alkylation: The amine groups can be substituted with alkyl groups through reactions with alkyl halides, allowing for the introduction of various alkyl chains .

- N-oxidation: This reaction typically involves oxidizing agents like peracids or hydrogen peroxide, leading to the formation of piperazine N-oxides, which can possess different biological activities .

1-(2-Hydroxyphenyl)piperazine exhibits various biological activities that make it a candidate for further pharmacological studies. It has been investigated for its potential as an antidepressant and anxiolytic agent, similar to other piperazine derivatives. The compound's ability to interact with neurotransmitter systems, particularly serotonin receptors, contributes to its psychoactive properties. Additionally, it may possess antioxidant properties due to the presence of the hydroxy group, which can scavenge free radicals.

The synthesis of 1-(2-Hydroxyphenyl)piperazine can be achieved through several methods:

- Direct Reaction: One common method involves the reaction of piperazine with 2-bromophenol. This process typically requires a base to facilitate nucleophilic substitution.

- Alternative Routes: Other synthetic routes include the use of phenol derivatives and various coupling reactions that can introduce the hydroxyphenyl moiety onto the piperazine ring .

- Optimization Techniques: Researchers often optimize reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity.

1-(2-Hydroxyphenyl)piperazine has several applications in medicinal chemistry:

- Pharmaceutical Development: Due to its psychoactive properties, it is studied as a potential treatment for mood disorders and anxiety.

- Chemical Research: It serves as a building block for synthesizing more complex compounds with desired biological activities.

- Material Science: Its unique chemical properties may allow for applications in developing novel materials or coatings.

Interaction studies of 1-(2-Hydroxyphenyl)piperazine focus on its binding affinity and activity at various receptor sites:

- Serotonin Receptors: The compound has been shown to interact with serotonin receptors, which are crucial in regulating mood and anxiety.

- Dopamine Receptors: Preliminary studies suggest potential interactions with dopamine receptors, indicating possible antipsychotic effects.

- Enzyme Inhibition: Investigations into its role as an enzyme inhibitor are ongoing, particularly concerning enzymes involved in neurotransmitter metabolism.

Similar Compounds

Several compounds share structural similarities with 1-(2-Hydroxyphenyl)piperazine. These compounds include:

- 1-(4-Hydroxyphenyl)piperazine: This compound has a hydroxy group at the para position, which may affect its biological activity differently compared to 1-(2-Hydroxyphenyl)piperazine.

- 1-(2-Methoxyphenyl)piperazine: The methoxy group influences solubility and reactivity while retaining similar pharmacological properties.

- N-(2-Hydroxyethyl)piperazine: While structurally different due to the ethylene glycol moiety, it shares some functional characteristics relevant for medicinal applications.

Comparison TableCompound Hydroxy Group Position Notable Biological Activity 1-(2-Hydroxyphenyl)piperazine Ortho Antidepressant potential 1-(4-Hydroxyphenyl)piperazine Para Possible antipsychotic effects 1-(2-Methoxyphenyl)piperazine Ortho Similar psychoactive properties N-(2-Hydroxyethyl)piperazine None Solubility enhancement

| Compound | Hydroxy Group Position | Notable Biological Activity |

|---|---|---|

| 1-(2-Hydroxyphenyl)piperazine | Ortho | Antidepressant potential |

| 1-(4-Hydroxyphenyl)piperazine | Para | Possible antipsychotic effects |

| 1-(2-Methoxyphenyl)piperazine | Ortho | Similar psychoactive properties |

| N-(2-Hydroxyethyl)piperazine | None | Solubility enhancement |

The unique positioning of the hydroxy group in 1-(2-Hydroxyphenyl)piperazine significantly influences its chemical reactivity and biological activity compared to these similar compounds. Each derivative offers distinct properties that can be leveraged in drug design and development.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylpiperazines. A prominent method involves the Buchwald-Hartwig amination, which couples aryl halides with piperazine under aerobic conditions. For example, Siebeneicher et al. demonstrated a two-step synthesis of 1-(2-hydroxyphenyl)piperazine using 2-bromophenol and piperazine in the presence of palladium diacetate (Pd(OAc)₂) and XPhos ligand, achieving high yields under toluene reflux at 90°C. Key optimization parameters include:

- Catalyst-Ligand Systems: The combination of Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos, SPhos) enhances catalytic activity and selectivity for aryl chlorides.

- Solvent and Base: Sodium tert-butoxide in toluene facilitates deprotonation and accelerates oxidative addition.

- Temperature Control: Reactions performed at 90–100°C minimize side products like diarylation.

Table 1: Pd-Catalyzed Synthesis Optimization

| Catalyst | Ligand | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | Toluene | NaOtBu | 85–90 | |

| Pd-PEPPSI | — | Piperazine | K₃PO₄ | 97 | |

| Pd Nanoparticles | Algal extract | Solvent-free | Cs₂CO₃ | 89 |

Multi-Step Functionalization Strategies for Piperazine Core

The piperazine core is often functionalized through sequential alkylation and cyclization. A representative route involves:

- Alkylation: Reacting dibromoethylamine hydrobromate with 2-hydroxyaniline in the presence of K₂CO₃ to form 4-methoxyphenylpiperazine.

- Demethylation: Treating the intermediate with concentrated HBr to yield 1-(2-hydroxyphenyl)piperazine dihydrobromide.

- Purification: Recrystallization from ethanol or acetone ensures high purity (>98%).

Critical challenges include controlling regioselectivity and minimizing over-alkylation. Microwave-assisted synthesis has emerged as a solution, reducing reaction times from days to hours.

Solvent-Mediated Crystallization and Purification Techniques

Crystallization efficiency hinges on solvent polarity and hydrogen-bonding capacity. For instance:

- Ethanol: Yields needle-like crystals with 98% purity but requires slow cooling.

- Acetone: Produces granular crystals faster but may trap impurities.

- 1,4-Dioxane: Ideal for acid-mediated recrystallization, enhancing yield by 15–20%.

Table 2: Solvent Impact on Crystallization

| Solvent | Purity (%) | Crystal Morphology | Yield Improvement |

|---|---|---|---|

| Ethanol | 98 | Needle-like | — |

| Acetone | 95 | Granular | +10% |

| 1,4-Dioxane | 99 | Plate-like | +20% |

Green Chemistry Approaches in Heterocyclic Synthesis

Recent advances prioritize sustainability:

- Solvent-Free Reactions: Using piperazine as both reactant and solvent reduces waste.

- Biogenic Catalysts: Pd nanoparticles synthesized from Chlorella vulgaris extract achieve 89% yield while avoiding toxic ligands.

- Microwave Assistance: Energy-efficient protocols cut reaction times by 70% compared to conventional heating.

Case Study: A solvent-free Pd-catalyzed amination of 2-chlorophenol with piperazine under aerobic conditions achieved 97% yield in 10 minutes, demonstrating scalability and eco-friendliness.

Cucurbituril Complexation Dynamics

The interaction between 1-(2-hydroxyphenyl)piperazine and cucurbit [1]uril represents a fascinating example of supramolecular host-guest chemistry. Recent investigations have revealed that this compound forms a highly stable exclusion complex with cucurbit [1]uril, designated as HPP2@Q [1], rather than the anticipated inclusion complex [2] [3].

The complex formation occurs in a 1:2 stoichiometry, with one cucurbit [1]uril molecule accommodating two 1-(2-hydroxyphenyl)piperazine units. Contrary to typical host-guest behavior, the guest molecule is not encapsulated within the Q [1] cavity but instead resides at the portal of the macrocycle [2]. This unique positioning has been confirmed through both aqueous solution studies and solid-state analysis using 1H NMR spectroscopy and X-ray crystallography.

Table 1: Cucurbituril Complexation Parameters

| Parameter | Value |

|---|---|

| Host-Guest Stoichiometry | 1:2 (Q [1]:HPP) |

| Complex Type | Exclusion Complex |

| Binding Location | Portal of Q [1] |

| Binding Constant (M⁻¹) | High stability (specific value not reported) |

| Stabilization Mechanism | Ion-dipole and hydrogen bonding |

| Characterization Method | ¹H NMR and X-ray crystallography |

The stability of the HPP2@Q [1] complex is attributed to the synergistic effects of ion-dipole interactions and hydrogen bonding interactions. The protonated piperazine nitrogen atoms facilitate electrostatic interactions with the carbonyl oxygen atoms at the portal of cucurbit [1]uril, while the hydroxyl group on the phenyl ring participates in hydrogen bonding networks that further stabilize the assembly [2] [3].

Comparative studies with other cucurbituril homologs have shown that cucurbit [4]uril exhibits different binding characteristics with aromatic guests, typically forming 1:1 inclusion complexes with binding constants in the range of 10⁵-10⁶ M⁻¹ [5] [1]. However, the smaller cavity size of cucurbit [1]uril precludes complete encapsulation of the phenylpiperazine moiety, resulting in the observed portal binding mode.

Hydrogen-Bonding Networks in Framework Construction

The hydrogen bonding capability of 1-(2-hydroxyphenyl)piperazine plays a crucial role in supramolecular framework construction. The molecule possesses multiple hydrogen bonding sites: the hydroxyl group serves as both donor and acceptor, while the piperazine nitrogen atoms can act as acceptors when protonated or as donors in their neutral state [6] [7].

Table 2: Hydrogen Bonding Network Parameters

| System | Bond Type | Bond Distance (Å) | Framework Type |

|---|---|---|---|

| Phenylpiperazine-CoCl₄ Network | N-H⋯Cl | 3.10-3.30 | 1D ribbons |

| Hydroxyphenylpiperazine-CoCl₄ Network | N-H⋯Cl, O-H⋯Cl, N-H⋯O | 2.25-2.29 | 3D network |

| Piperazine-Phenol Complex | O-H⋯N, N-H⋯O | Variable | 1:2 complex |

| Arylpiperazine Salts | Charge-assisted N-H⋯O | Variable | Supramolecular assembly |

Structural studies of related phenylpiperazine derivatives have revealed distinct hydrogen bonding patterns. In the tetrachloridocobalt(II) system, the structure is characterized by one-dimensional ribbons formed through N-H⋯Cl hydrogen bonds with distances ranging from 3.10 to 3.30 Å [6]. The incorporation of the hydroxyl group in 1-(2-hydroxyphenyl)piperazine significantly enhances the hydrogen bonding network, enabling the formation of three-dimensional frameworks through additional O-H⋯Cl and N-H⋯O interactions [7].

The chair conformation of the piperazine ring is consistently maintained across various crystal structures, with the hydroxyl-substituted phenyl ring adopting specific orientations to optimize hydrogen bonding interactions [7] [8]. The dihedral angle between the piperazine and phenyl rings typically ranges from 34° to 78°, depending on the specific supramolecular environment and packing requirements.

In piperazine-phenol cocrystal systems, a novel hydrogen bonding pattern has been identified where two phenol molecules interact with each piperazine nitrogen atom through complementary donor-acceptor interactions [9] [10]. This 1:2 complex formation demonstrates the bifunctional nature of the piperazine moiety and its ability to organize phenolic compounds into ordered supramolecular architectures.

The formation of charge-assisted hydrogen bonds significantly enhances the stability of these networks. When the piperazine nitrogen atoms are protonated, the resulting cationic species form stronger electrostatic interactions with anionic partners, leading to binding energies ranging from -1200 to -1300 kJ mol⁻¹ [11] [12].

Chirality Induction in Polyproline Hybrid Assemblies

The concept of chirality induction in supramolecular assemblies represents a sophisticated level of molecular recognition and organization. While direct studies of 1-(2-hydroxyphenyl)piperazine in polyproline hybrid assemblies are limited, the principles governing chirality transfer in related systems provide valuable insights into potential applications.

Table 3: Chirality Transfer Parameters

| System Type | Chirality Source | Induction Mechanism | Amplification Factor |

|---|---|---|---|

| Polyproline II Helix | Stereoelectronic effects | n→π* interactions | Cooperative |

| Phenylpiperazine Assemblies | Point chirality | Hydrogen bonding | Moderate |

| Supramolecular Polymers | Chiral dopants | Hierarchical transfer | >100-fold |

| Host-Guest Systems | Chiral auxiliaries | Conformational bias | Variable |

The polyproline II (PPII) helix represents a particularly interesting scaffold for chirality induction due to its extended left-handed helical conformation and propensity for cooperative interactions [13] [14]. The stereoelectronic effects in polyproline systems are governed by n→π* interactions between adjacent peptide bonds, which can be modulated by substituents that influence the electronic properties of the proline residues.

Chirality induction in supramolecular systems often relies on the concept of "sergeants and soldiers," where a small fraction of chiral molecules (sergeants) can induce helical bias in a majority of achiral components (soldiers) [15] [16]. In polyproline-based hybrid assemblies, the introduction of chiral substituents at specific positions can achieve remarkable amplification effects, with chiral induction occurring at concentrations as low as 0.3-0.5 mol% [15].

The hydroxyl group in 1-(2-hydroxyphenyl)piperazine could potentially serve as a hydrogen bonding anchor point for chiral polyproline segments, enabling the formation of hybrid assemblies with defined handedness. The piperazine moiety's conformational flexibility allows for adaptation to different helical structures while maintaining specific hydrogen bonding contacts with the polyproline backbone.

Recent advances in understanding chirality transfer have identified several key factors: the proximity of chiral centers to the supramolecular scaffold, the strength of non-covalent interactions, and the cooperative nature of the assembly process [16] [17]. The combination of multiple interaction modes (hydrogen bonding, π-π stacking, and electrostatic interactions) in phenylpiperazine systems suggests potential for efficient chirality transfer in appropriately designed hybrid assemblies.

The development of such hybrid systems could lead to materials with switchable chiroptical properties, where external stimuli (pH, temperature, ionic strength) could modulate the helical sense of the assembly. This represents a promising area for future research in developing responsive chiral materials based on the 1-(2-hydroxyphenyl)piperazine scaffold.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (88.37%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant